4-Ethoxy-3-fluorobenzoyl chloride
Description
4-Ethoxy-3-fluorobenzoyl chloride is a halogenated benzoyl chloride derivative characterized by an ethoxy group at the para position (C4) and a fluorine atom at the meta position (C3) on the aromatic ring. This compound is part of a broader class of benzoyl chlorides, which are widely used as acylating agents in organic synthesis due to their reactive carbonyl chloride moiety. The ethoxy group contributes electron-donating effects via resonance, while the fluorine atom exerts electron-withdrawing inductive effects, creating a unique electronic profile that influences reactivity and stability .
Properties
IUPAC Name |
4-ethoxy-3-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-8-4-3-6(9(10)12)5-7(8)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCONCHKYYQSSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-3-fluorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-ethoxy-3-fluorobenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride by the action of thionyl chloride, releasing sulfur dioxide and hydrogen chloride gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, where electrophiles replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions to introduce various substituents onto the benzene ring.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions with amines and alcohols, respectively.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemical Synthesis
4-Ethoxy-3-fluorobenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity as an acyl chloride enables it to participate in:
- Nucleophilic Substitution Reactions : This compound can react with nucleophiles such as amines and alcohols to form amides and esters, respectively. The presence of the ethoxy group enhances its reactivity compared to other benzoyl chlorides.
- Electrophilic Aromatic Substitution : The aromatic ring can undergo substitution reactions, allowing for the introduction of additional functional groups. Common reagents for these reactions include bromine and nitrating agents.
Pharmaceutical Applications
In medicinal chemistry, this compound is utilized for the development of novel therapeutic agents. Its derivatives have shown potential in treating various diseases:
- Anticancer Activity : Compounds derived from this compound have been evaluated for their antiproliferative effects against cancer cell lines. For instance, certain derivatives have demonstrated effectiveness in inhibiting tumor growth through mechanisms involving microRNA modulation .
- Antimicrobial Properties : Research indicates that derivatives of this compound possess significant antibacterial and antifungal activities, making them candidates for new antimicrobial drugs .
Agrochemical Applications
The compound is also explored in the synthesis of agrochemicals. Its derivatives can function as herbicides or pesticides, contributing to crop protection strategies. The ability to modify its structure allows researchers to tailor its efficacy against specific pests or diseases.
Material Science
In materials science, this compound is used in the production of specialty polymers and materials:
- Polymer Synthesis : It can be employed as a monomer or co-monomer in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms .
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and physicochemical properties of benzoyl chlorides are highly dependent on substituent positions and types. Below is a comparison with key analogues:
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
- Structure : Methoxy group at C3, 2-fluorobenzyloxy group at C4.
- Key Differences : Replaces the ethoxy group with a methoxy group (smaller, stronger electron-donating effect) and introduces a fluorinated benzyloxy substituent.
- The 2-fluorobenzyloxy group may introduce steric hindrance .
3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride
- Structure : Ethoxy at C3, 3-fluorobenzyloxy at C4.
- Key Differences : Substituent positions are inverted relative to the target compound. The ethoxy group at C3 may alter resonance effects, while the 3-fluorobenzyloxy group introduces meta-fluorine steric and electronic effects.
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Key Features | Hypothesized Reactivity |
|---|---|---|---|
| 4-Ethoxy-3-fluorobenzoyl chloride | C4: Ethoxy; C3: Fluorine | Balanced electron donation/withdrawal | Moderate reactivity |
| 4-[(2-Fluorobenzyl)oxy]-3-methoxy | C3: Methoxy; C4: 2-Fluorobenzyloxy | Enhanced steric hindrance | Lower electrophilicity |
| 3-ethoxy-4-[(3-fluorobenzyl)oxy] | C3: Ethoxy; C4: 3-Fluorobenzyloxy | Competing resonance effects | Slower acylation |
| 4-[(3-Fluorobenzyl)oxy]-3-methoxy | C3: Methoxy; C4: 3-Fluorobenzyloxy | High steric bulk | Improved stability |
Biological Activity
4-Ethoxy-3-fluorobenzoyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and structure-activity relationships associated with this compound, drawing from a variety of scientific sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10ClF O2
- Molecular Weight : 216.64 g/mol
The presence of the ethoxy group and the fluorine atom contributes to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through:
- Covalent Binding : The acyl chloride functionality allows for nucleophilic attack by amino acid residues in proteins, particularly cysteine and serine, leading to irreversible modifications that can alter protein function.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and infections.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 0.5 |
| PC-3 (prostate cancer) | 1.2 |
Structure-Activity Relationships (SAR)
Research indicates that the ethoxy group plays a crucial role in modulating the biological activity of this compound. Substitutions at the 4-position significantly affect potency:
- Replacement of Ethoxy Group : Substituting the ethoxy group with other functional groups (e.g., trifluoromethyl or propyl) resulted in diminished activity, indicating the importance of this moiety for maintaining biological efficacy .
| Substituent | Activity Change |
|---|---|
| Ethoxy | High potency |
| Trifluoromethyl | Loss of activity |
| Propyl | Significant reduction |
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antibiotic agent .
- Cancer Research : In a recent investigation, compounds derived from this compound were tested for their anti-proliferative effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis in MCF-7 cells via a caspase-dependent pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
